Proguanil

Description

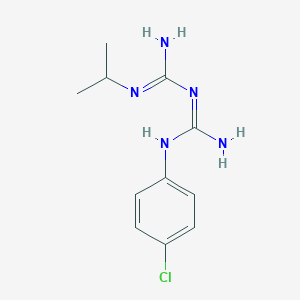

Structure

2D Structure

Propriétés

IUPAC Name |

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOLNOMRVKKSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

637-32-1 (hydrochloride) | |

| Record name | Proguanil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022794 | |

| Record name | Chlorguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proguanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.86e-01 g/L | |

| Record name | Proguanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proguanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

500-92-5 | |

| Record name | Proguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proguanil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proguanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proguanil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROGUANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S61K3P7B2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proguanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °C | |

| Record name | Proguanil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proguanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Proguanil's Dual-Pronged Attack on Plasmodium falciparum: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the multifaceted mechanism of action of the antimalarial drug proguanil against Plasmodium falciparum, the deadliest species of malaria parasite. This document, intended for researchers, scientists, and drug development professionals, elucidates the dual inhibitory pathways of this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.

Executive Summary

This compound, a biguanide antimalarial, operates as a prodrug with a dual mechanism of action. Its primary therapeutic effect is mediated through its active metabolite, cycloguanil, a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. This inhibition disrupts the folate biosynthesis pathway, which is critical for DNA synthesis and parasite replication.[1][2][3] Concurrently, this compound itself exhibits a synergistic relationship with the antimalarial drug atovaquone. In its unmetabolized form, this compound enhances the ability of atovaquone to induce a collapse of the parasite's mitochondrial membrane potential, a secondary but significant mode of action.[4][5] This guide will dissect these two mechanisms, providing the scientific community with a comprehensive resource on this crucial antimalarial agent.

The Primary Mechanism: Inhibition of Dihydrofolate Reductase by Cycloguanil

This compound is metabolized in the host's liver by cytochrome P450 enzymes, primarily CYP2C19, into its active form, cycloguanil.[1] Cycloguanil directly targets and inhibits the P. falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] DHFR is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, cycloguanil effectively halts DNA synthesis and prevents the parasite from multiplying.

Visualizing the Metabolic Activation and DHFR Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. A mechanism for the synergistic antimalarial action of atovaquone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Antimalarial: A Technical Guide to the History and Discovery of Proguanil

A pivotal advancement in the fight against malaria, the discovery of proguanil (originally named Paludrine) during the Second World War, marked a significant milestone in synthetic chemotherapy. This technical guide provides an in-depth exploration of the historical context, discovery, mechanism of action, and metabolic activation of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context: The Imperative for a Synthetic Antimalarial

The Second World War presented a critical challenge for Allied forces, particularly in the Pacific theater: malaria. The scarcity of quinine, the primary antimalarial derived from the cinchona tree, the supplies of which were largely under enemy control, necessitated an urgent search for effective synthetic alternatives. This imperative drove extensive research programs in the United Kingdom and the United States to develop novel, potent, and easily manufacturable antimalarial drugs.

In the UK, a dedicated team at the Medical Chemicals Section of Imperial Chemical Industries (ICI) embarked on this challenge. Led by the chemists Frank Rose and Francis Curd, the team systematically synthesized and evaluated a multitude of compounds, ultimately leading to the groundbreaking discovery of this compound in 1945.

The Discovery of this compound: A Tale of a Prodrug

The initial screening of this compound revealed a scientific puzzle. The compound demonstrated significant therapeutic efficacy against avian malaria in in vivo animal models, showing a more favorable therapeutic index than quinine. However, it exhibited surprisingly limited activity when tested in vitro against the malaria parasite, Plasmodium falciparum. This discrepancy led to the crucial hypothesis that this compound was not the active agent itself, but rather a prodrug that was metabolized into an active form within the host.

This hypothesis was confirmed through a series of meticulous experiments. Early in vivo and ex vivo studies involved administering this compound to animals and subsequently testing the antimalarial activity of their plasma. These experiments consistently demonstrated that the plasma of this compound-treated subjects possessed potent antimalarial properties, confirming the presence of an active metabolite. The liver was identified as the primary site of this metabolic activation through in vitro studies using liver preparations.

The definitive breakthrough came with the successful isolation and identification of the active metabolite from the urine and plasma of individuals treated with this compound. This metabolite was identified as a cyclized triazine, which was named cycloguanil.

Experimental Protocols

2.1.1. In Vivo Antimalarial Screening (Avian Malaria Model)

The initial screening of antimalarial compounds during the WWII era heavily relied on avian malaria models, such as Plasmodium gallinaceum in chicks or Plasmodium relictum in canaries.

-

Objective: To determine the in vivo efficacy and toxicity of candidate compounds.

-

Methodology:

-

Groups of birds (e.g., chicks) were infected with a standardized dose of malaria parasites.

-

The test compound (this compound) was administered orally at varying doses to different groups of infected birds.

-

A control group received no treatment or a placebo.

-

Blood smears were taken from the birds at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with parasites).

-

The efficacy of the compound was determined by its ability to reduce or clear the parasitemia compared to the control group.

-

The therapeutic index was calculated by comparing the effective dose with the toxic dose.

-

2.1.2. Isolation and Identification of Cycloguanil

The identification of cycloguanil involved the collection and analysis of biological fluids from animals and humans treated with this compound.

-

Objective: To isolate and identify the chemical structure of the active metabolite of this compound.

-

Methodology:

-

Urine and plasma samples were collected from subjects who had been administered this compound.

-

The samples were subjected to a series of chemical extraction procedures to separate the parent drug from its metabolites. This would have likely involved techniques such as liquid-liquid extraction with various organic solvents at different pH levels.

-

The extracted fractions were then purified using techniques like crystallization and chromatography (early forms of column chromatography).

-

The purified metabolite was then subjected to chemical analysis to determine its structure. This would have included elemental analysis, melting point determination, and likely spectroscopic methods available at the time, although modern techniques like NMR and mass spectrometry were not yet developed.

-

The structure was confirmed by synthesizing the proposed metabolite (cycloguanil) in the laboratory and comparing its chemical and biological properties to the isolated metabolite.

-

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The active metabolite, cycloguanil, exerts its antimalarial effect by targeting a crucial enzyme in the malaria parasite's folate biosynthesis pathway: dihydrofolate reductase (DHFR). This enzyme is essential for the regeneration of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting the parasite's DHFR, cycloguanil effectively halts DNA replication and protein synthesis, leading to the death of the parasite.

It is important to note that while both the malaria parasite and its human host possess a DHFR enzyme, cycloguanil is significantly more selective for the parasitic enzyme, which accounts for its therapeutic efficacy with relatively low toxicity to the host.

Caption: this compound's metabolic activation and mechanism of action.

Metabolic Pathway

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The key enzyme responsible for the oxidative cyclization of this compound to its active form, cycloguanil, is CYP2C19, with a minor contribution from CYP3A4. Genetic variations in the CYP2C19 gene can lead to differences in the rate of this compound metabolism among individuals, which can affect the drug's efficacy.

Quantitative Data

While detailed quantitative data from the initial studies in the 1940s is not extensively documented in modern databases, subsequent research and clinical use have provided a wealth of information on the pharmacokinetics and efficacy of this compound and its combination therapies.

Table 1: Pharmacokinetic Properties of this compound and Cycloguanil

| Parameter | This compound | Cycloguanil |

| Protein Binding | 75% | - |

| Elimination Half-life | 12-21 hours | 12-21 hours |

| Primary Metabolism | Hepatic (CYP2C19, CYP3A4) | - |

| Primary Excretion | Renal (40-60%) | Renal |

Table 2: Efficacy of Atovaquone-Proguanil Combination Therapy

| Study Population | Comparator | Prophylaxis Success Rate (Atovaquone-Proguanil) | Prophylaxis Success Rate (Comparator) |

| Semi-immune residents & non-immune migrants | Placebo | 98-100% | 48-82% |

| Non-immune travelers | Other antimalarials | Similar efficacy | Similar efficacy |

Data from various clinical trials. The combination of atovaquone and this compound (Malarone®) has demonstrated high efficacy in both the prevention and treatment of malaria.

The Advent of Combination Therapy: this compound and Atovaquone

The emergence of drug-resistant strains of P. falciparum to this compound monotherapy led to a decline in its use as a standalone treatment. However, this compound found a new and critical role in combination with atovaquone. This combination, marketed as Malarone®, exhibits a synergistic effect against the malaria parasite.

The mechanism of this synergy is multifaceted. Atovaquone inhibits the parasite's mitochondrial electron transport chain, a different pathway than that targeted by cycloguanil. This compound, in its unmetabolized form, has been shown to enhance the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite. This dual-pronged attack on two separate and essential parasite functions makes the combination highly effective and reduces the likelihood of the development of resistance.

Experimental Workflow for Discovery

The discovery of this compound and the subsequent elucidation of its mechanism of action followed a logical and systematic experimental workflow.

Caption: The logical workflow of this compound's discovery.

Conclusion

The discovery of this compound is a landmark in the history of medicinal chemistry and a testament to the power of systematic drug discovery programs. The journey from its synthesis during a time of global conflict to the elucidation of its unique prodrug nature and its modern-day application in a life-saving combination therapy highlights the dynamic and evolving nature of antimalarial drug development. The story of this compound continues to provide valuable lessons for researchers in the ongoing battle against malaria.

An In-depth Technical Guide on the Chemical and Physical Properties of Proguanil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of Proguanil hydrochloride, an essential antimalarial agent. The information is curated for professionals engaged in research and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt form of this compound, a synthetic biguanide derivative.[1] It is a white, crystalline solid.[2] The stability of this compound hydrochloride is influenced by temperature, pH, and light, and it should be stored in a well-closed, light-protected container.[3]

Table 1: Chemical Identification and Formula

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride | [2] |

| CAS Number | 637-32-1 | [1] |

| Molecular Formula | C₁₁H₁₆ClN₅·HCl or C₁₁H₁₇Cl₂N₅ | [1][2] |

| Molecular Weight | 290.19 g/mol | [1] |

| Synonyms | Chlorguanide hydrochloride, Chloroguanide hydrochloride |[1][4] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 249-251 °C | Not Specified | [4] |

| Appearance | White crystalline solid | Not Specified | [2] |

| LogP (this compound) | 2.53 | Not Specified |[5] |

Table 3: Solubility Profile

| Solvent | Solubility | Conditions | Source |

|---|---|---|---|

| Water | Sparingly soluble; 4 mg/mL. More soluble in hot water. | Not Specified | [2][3] |

| Ethanol (~750 g/l) | Sparingly soluble; 5 mg/mL | Not Specified | [3] |

| DMSO | 58 mg/mL (199.86 mM) | Not Specified | [3] |

| Acetonitrile:Water | ~1 mg/mL | 60/40 ratio |[4][6] |

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that undergoes metabolic activation in the liver.[3][7] It is converted by cytochrome P450 enzymes, primarily CYP2C19, into its active metabolite, cycloguanil.[1][8]

Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[7][9] This enzyme is crucial for the parasite's folic acid pathway, which is essential for synthesizing nucleic acids (specifically deoxythymidylate) and certain amino acids.[7][10] By inhibiting DHFR, cycloguanil disrupts DNA replication and protein synthesis, ultimately leading to the death of the malaria parasite.[1][7] This mechanism is effective against both the liver and red blood cell stages of Plasmodium species.[7][10]

Caption: Metabolic activation of this compound and its inhibitory action on the parasite's DHFR enzyme.

This compound hydrochloride is frequently used in combination with atovaquone (e.g., Malarone). This combination therapy provides a synergistic effect by targeting two separate pathways in the parasite.[7] While cycloguanil inhibits folate synthesis, atovaquone acts as a selective inhibitor of the parasite's mitochondrial electron transport chain, disrupting its energy production.[10][11]

Caption: Synergistic antimalarial action of this compound (via Cycloguanil) and Atovaquone.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound hydrochloride's properties. Below are generalized protocols based on standard pharmaceutical analysis techniques.

This protocol outlines a standard procedure to determine the solubility of this compound hydrochloride in a given solvent.

-

Preparation : Add an excess amount of this compound hydrochloride powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, clear container (e.g., a glass vial).

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling and Dilution : Carefully extract a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation : Calculate the original concentration in the saturated solution, factoring in the dilution. The result is expressed as mg/mL or mol/L.

Caption: Experimental workflow for determining the solubility of this compound hydrochloride.

This protocol describes a typical RP-HPLC method for analyzing the purity and concentration of this compound hydrochloride in a sample, adapted from published methods for its estimation.[12][13]

-

Standard Preparation : Accurately weigh a reference standard of this compound hydrochloride and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL).

-

Sample Preparation : Weigh the sample powder (e.g., from tablets) equivalent to a specific amount of this compound hydrochloride. Dissolve it in the mobile phase, sonicate for approximately 15 minutes to ensure complete dissolution, and dilute to the final target concentration. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., Kromasil C18, 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A buffered aqueous-organic mixture. For example, a mixture of a buffer (like Hexane-1-sulphonic acid sodium salt in water and glacial acetic acid) and Methanol in a specific ratio (e.g., 45:55).[12]

-

Flow Rate : 1.0 - 1.2 mL/min.[13]

-

Detection : UV detection at a wavelength of approximately 254 nm.

-

Injection Volume : 20 µL.

-

-

Analysis : Inject the standard and sample solutions into the HPLC system.

-

Data Processing : Compare the peak area of this compound hydrochloride in the sample chromatogram to that of the standard. Calculate the purity or concentration based on this comparison. The method should be validated for specificity, linearity, accuracy, and precision.

References

- 1. This compound Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 95 HPLC 637-32-1 [sigmaaldrich.com]

- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 8. This compound HYDROCHLORIDE | 537-21-3 [chemicalbook.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pharmahealthsciences.net [pharmahealthsciences.net]

Proguanil's Transformation: A Technical Guide to the Metabolic Pathway of Cycloguanil Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the antimalarial prodrug proguanil into its active metabolite, cycloguanil. This process is central to the drug's efficacy in the prevention and treatment of malaria. This document details the enzymatic processes, quantitative pharmacokinetic data, and the experimental methodologies used to elucidate this critical metabolic pathway.

The Metabolic Pathway: From Prodrug to Active Agent

This compound, a biguanide, exerts its antimalarial effect not in its administered form, but through its active metabolite, cycloguanil.[1][2] This biotransformation is a critical activation step that occurs primarily in the liver. The metabolic process is an oxidative cyclization reaction, converting the this compound molecule into the active triazine derivative, cycloguanil.[2]

The key enzymatic players in this metabolic pathway belong to the cytochrome P450 (CYP) superfamily of enzymes.[2] Specifically, CYP2C19 is the principal enzyme responsible for the conversion of this compound to cycloguanil. To a lesser extent, CYP3A4 also contributes to this metabolic reaction.[3] The involvement of these enzymes, particularly the polymorphic CYP2C19, leads to inter-individual variability in the rate of this compound metabolism. This can result in different plasma concentrations of the active cycloguanil among patients, categorizing them as extensive or poor metabolizers.[2]

Below is a diagram illustrating the metabolic conversion of this compound to cycloguanil.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of this compound to cycloguanil, providing valuable parameters for pharmacokinetic and pharmacodynamic modeling.

Table 1: In Vitro Enzyme Kinetics of this compound Metabolism in Human Liver Microsomes

| Parameter | Value | Enzyme(s) | Reference |

| Apparent Km (μM) | 82 ± 47 | CYP2C19 & CYP3A4 | [3] |

| Apparent Vmax (pmol/min/mg protein) | 8 ± 6 | CYP2C19 & CYP3A4 | [3] |

Table 2: Single-Dose Pharmacokinetic Parameters of this compound and Cycloguanil in Healthy Adults (200 mg Oral Dose)

| Parameter | This compound | Cycloguanil | Reference |

| Cmax (ng/mL) | 170 (median) | 41 (median) | [4] |

| Tmax (h) | 3 (median) | 5.3 ± 0.9 | [4] |

| AUC (ng·h/mL) | 3046 ± 313 | 679 ± 372 | [4] |

| Elimination Half-life (h) | 16.1 ± 2.9 | 15.7 ± 2.4 (approx.) | [4] |

Table 3: Steady-State Pharmacokinetic Parameters of this compound and Cycloguanil in Healthy Adults (200 mg Daily Oral Dose)

| Parameter | This compound | Cycloguanil | Reference |

| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | [5] |

| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | [5] |

| Elimination Half-life (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the metabolic pathway of this compound.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of this compound using human liver microsomes.

Objective: To determine the kinetic parameters (Km and Vmax) of this compound conversion to cycloguanil.

Materials:

-

Human liver microsomes (HLM)

-

This compound hydrochloride

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

HPLC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare the NADPH-generating system in phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, prepare an incubation mixture containing human liver microsomes, phosphate buffer, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for a brief period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a cold quenching solvent, such as acetonitrile.

-

Add an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Quantify the concentration of the formed cycloguanil in the supernatant using a validated HPLC-MS/MS method.

-

Plot the rate of cycloguanil formation against the this compound concentration and use non-linear regression analysis to determine the Km and Vmax values.

-

Quantification of this compound and Cycloguanil in Human Plasma using HPLC-MS/MS

This protocol describes a general method for the simultaneous quantification of this compound and cycloguanil in human plasma samples.

Objective: To determine the pharmacokinetic profiles of this compound and cycloguanil in vivo.

Materials:

-

Human plasma samples

-

This compound and cycloguanil analytical standards

-

Internal standard (e.g., a structurally similar compound)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, and other HPLC-grade solvents

-

Formic acid or ammonium acetate for mobile phase preparation

-

HPLC-MS/MS system

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To a known volume of plasma, add the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound and cycloguanil with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound, cycloguanil, and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standard samples with known concentrations of this compound and cycloguanil.

-

Determine the concentrations of this compound and cycloguanil in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

This comprehensive guide provides a detailed technical overview of the metabolic pathway of this compound to cycloguanil, supported by quantitative data and established experimental protocols. A thorough understanding of this biotransformation is essential for the optimization of antimalarial therapies and the development of novel drugs targeting the Plasmodium parasite.

References

- 1. Cycloguanil - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. In vitro this compound activation to cycloguanil is mediated by CYP2C19 and CYP3A4 in adult Chinese liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single dose pharmacokinetics of this compound and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state kinetics of this compound and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synergistic Action of Atovaquone and Proguanil against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The combination of atovaquone and proguanil, marketed as Malarone, represents a highly effective antimalarial therapy, particularly against drug-resistant strains of Plasmodium falciparum. Its success is rooted in a potent synergistic interaction that surpasses the efficacy of either compound administered alone. Atovaquone, a ubiquinone analog, targets the parasite's mitochondrial cytochrome bc1 (Complex III), inhibiting electron transport and leading to the collapse of the mitochondrial membrane potential (ΔΨm). This compound, a biguanide, enhances this mitochondrial disruption through a mechanism independent of its well-known role as a prodrug for the dihydrofolate reductase (DHFR) inhibitor, cycloguanil. This guide elucidates the core mechanisms of this synergy, presents quantitative data demonstrating its potency, details the experimental protocols used for its characterization, and provides visual diagrams of the involved pathways.

Core Mechanisms of Action

Atovaquone: Targeting the Mitochondrial Electron Transport Chain

Atovaquone's primary mode of action is the selective inhibition of the parasite's mitochondrial electron transport chain (ETC).[1] It acts as a potent and competitive inhibitor of the cytochrome bc1 complex (Complex III), binding to the ubiquinol oxidation (Qo) site.[2][3][4] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, effectively halting cellular respiration.[2]

A critical consequence of this inhibition is the disruption of the mitochondrial membrane potential (ΔΨm), a proton gradient essential for various mitochondrial functions.[2][5] While the parasite's ETC is not the primary source of ATP synthesis, its proper function is vital for regenerating ubiquinone, which is required for the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By collapsing the ΔΨm and inhibiting the ETC, atovaquone indirectly halts DNA synthesis, leading to parasite death.[1][2]

This compound and its Metabolite Cycloguanil

This compound is a prodrug that is metabolized in the host's liver by cytochrome P450 enzymes into its active form, cycloguanil.[6][7] Cycloguanil is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[6][8][9] DHFR is crucial for the folate pathway, which supplies the necessary precursors for the synthesis of nucleic acids (purines and thymidylate).[9] Inhibition of DHFR by cycloguanil thus blocks parasite DNA replication.[7][9]

The Synergistic Interaction: A Mitochondrial Collapse

While the dual-target action on pyrimidine and folate synthesis contributes to the combination's efficacy, the core of the synergy lies in a distinct mechanism. Research has demonstrated that this compound itself, not its metabolite cycloguanil, potentiates the action of atovaquone.[10][11][12] This synergistic effect is observed even in regions with high levels of parasite resistance to cycloguanil due to DHFR mutations.[11][13]

The key finding is that this compound, while having no significant effect on the mitochondrial membrane potential on its own, dramatically enhances the ability of atovaquone to collapse the parasite's ΔΨm.[10][11][14] It effectively lowers the concentration of atovaquone required to achieve this collapse.[11][12][13] This potentiation is specific to atovaquone; this compound does not enhance the activity of other Complex III inhibitors like antimycin or myxothiazole.[10][11][12] Surprisingly, this compound does not increase atovaquone's ability to inhibit electron transport itself but rather acts as a "mitochondrial sensitiser," making the parasite's mitochondria more susceptible to atovaquone's disruptive effects.[1][11]

Studies have shown that combining atovaquone with cycloguanil can actually be antagonistic.[15] This underscores that the synergy is a specific interaction between atovaquone and the parent this compound molecule.[15]

Quantitative Data: Evidence of Synergy

The synergistic interaction between atovaquone and this compound is quantifiable through in vitro drug sensitivity assays, which measure the 50% effective concentration (EC50) required to inhibit parasite growth.

| Compound(s) | Parasite Strain | EC50 (nM) | Fold Reduction in Atovaquone EC50 | Reference |

| Atovaquone alone | P. yoelii | 15 | - | [11][12] |

| Atovaquone + this compound (3.5 µM) | P. yoelii | 2 | ~7-fold | [11][12] |

Note: The data above pertains to the collapse of mitochondrial membrane potential (ΔΨm), which is the direct mechanism of synergy. EC50 values for growth inhibition show similar synergistic patterns.

The Sum of Fractional Inhibitory Concentrations (ΣFIC) is another method to quantify drug interactions. A ΣFIC value < 1 indicates synergy, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.

| Drug Combination | Level | Mean ΣFIC | Interpretation | Reference |

| Atovaquone + this compound | EC50 | 0.37 | High Synergism | [15] |

| Atovaquone + this compound | EC90 | 0.13 | High Synergism | [15] |

| Atovaquone + Cycloguanil | EC50 | 3.70 | Antagonism | [15] |

| Atovaquone + Cycloguanil | EC90 | 2.11 | Antagonism | [15] |

These tables clearly illustrate that this compound significantly potentiates atovaquone's activity, while its active metabolite cycloguanil does not.

Experimental Protocols

The characterization of the atovaquone-proguanil synergy relies on several key experimental methodologies.

In Vitro Parasite Culture and Drug Sensitivity Assay

This protocol determines the concentration of an antimalarial drug required to inhibit parasite growth in vitro.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes (O+ blood type) using RPMI 1640 medium supplemented with human serum or a substitute like Albumax I, and maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 2% O₂, 93% N₂).[16][17]

-

Drug Preparation: Stock solutions of atovaquone and this compound are prepared (typically in DMSO) and serially diluted to the desired concentrations.

-

Assay Plate Setup: In a 96-well microtiter plate, synchronized parasite cultures (typically at the ring stage) are added to wells containing the various drug concentrations. Control wells with no drug are included.

-

Incubation: The plate is incubated for 48-72 hours under the culture conditions to allow for parasite maturation.

-

Quantification of Growth Inhibition: Parasite growth is quantified using various methods:

-

Microscopy: Giemsa-stained slides are prepared, and the number of schizonts per 200 asexual parasites is counted.

-

SYBR Green I Assay: This fluorescent dye binds to parasite DNA. After lysing the red blood cells, the fluorescence intensity is measured, which is proportional to the number of parasites.

-

Radioisotope Incorporation: A radiolabeled precursor (e.g., [³H]-hypoxanthine) is added to the culture. The amount of radioactivity incorporated into the parasite's nucleic acids is measured as an indicator of growth.[16][18]

-

-

Data Analysis: The results are used to plot a dose-response curve, and the EC50 value is calculated.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay directly assesses the impact of the drugs on mitochondrial function.

-

Probe Staining: Parasitized red blood cells are incubated with a fluorescent cationic dye that accumulates in energized mitochondria. Common probes include:

-

Rhodamine 123 (RH123): Accumulates in mitochondria in a potential-dependent manner.[19]

-

JC-1: Exhibits potential-dependent accumulation in mitochondria, forming red fluorescent aggregates in healthy mitochondria (high ΔΨm) and remaining as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria (low ΔΨm).[20]

-

TMRE (Tetramethylrhodamine, Ethyl Ester): A cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.[21]

-

-

Drug Treatment: The stained parasites are treated with atovaquone, this compound, or the combination for a specified period. A known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenylhydrazone) is often used as a positive control for depolarization.[22]

-

Flow Cytometry Analysis: The fluorescence of individual cells is measured using a flow cytometer. A decrease in red fluorescence (for JC-1 aggregates, RH123, or TMRE) or a shift from red to green fluorescence (for JC-1) indicates a collapse of the ΔΨm.[20][22]

-

Data Analysis: The percentage of cells with depolarized mitochondria is quantified for each treatment condition to determine the effect of the drugs.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action at the Mitochondrial ETC

Caption: Atovaquone inhibits Complex III, which is potentiated by this compound, leading to ΔΨm collapse.

Diagram 2: Experimental Workflow for In Vitro Drug Sensitivity Assay

Caption: Workflow for determining the EC50 of antimalarial compounds against P. falciparum.

Diagram 3: Logical Relationship of Synergistic Action

Caption: Logical flow showing this compound's direct potentiation of Atovaquone's mitochondrial action.

Conclusion

The combination of atovaquone and this compound is a prime example of successful synergistic drug design. The core of its enhanced efficacy is not the dual inhibition of two separate metabolic pathways, but rather the specific potentiation of atovaquone's mitochondrial attack by the this compound prodrug. This compound sensitizes the parasite's mitochondria, leading to a profound collapse of the membrane potential at clinically achievable drug concentrations. This understanding is critical for combating the emergence of drug resistance and for the rational design of future antimalarial therapies that target parasite-specific energy metabolism.

References

- 1. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 3. Molecular basis for atovaquone binding to the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cycloguanil - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. A mechanism for the synergistic antimalarial action of atovaquone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A Mechanism for the Synergistic Antimalarial Action of Atovaquone and this compound | Semantic Scholar [semanticscholar.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Pharmacodynamic interactions among atovaquone, this compound and cycloguanil against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 19. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Functional Characterization and Target Validation of Alternative Complex I of Plasmodium falciparum Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Pharmacokinetics of Proguanil and its Metabolites: A Technical Guide for Researchers

An in-depth examination of the absorption, distribution, metabolism, and excretion of the antimalarial drug proguanil and its active and inactive metabolites. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

This compound is a biguanide prodrug that has been a mainstay in the prevention and treatment of malaria for decades. Its therapeutic efficacy is not derived from the parent compound itself, but rather from its primary active metabolite, cycloguanil. A comprehensive understanding of the pharmacokinetic properties of this compound and its metabolites is crucial for optimizing dosing regimens, predicting drug-drug interactions, and informing the development of novel antimalarial agents. This guide synthesizes key pharmacokinetic data, outlines common experimental methodologies, and visually represents the metabolic pathways and experimental workflows.

Pharmacokinetic Profile

The journey of this compound through the body involves rapid absorption, extensive metabolism primarily mediated by cytochrome P450 enzymes, and subsequent elimination of both the parent drug and its metabolites.

Absorption

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[1][2] Peak plasma concentrations of this compound are typically observed within 2 to 4 hours after a single 200 mg oral dose.[3][4] While the absolute bioavailability of this compound is not definitively known, it is considered to have good bioavailability.[1][4]

Distribution

This compound is approximately 75% bound to plasma proteins.[1][4] A notable characteristic of this compound is its concentration in erythrocytes, with whole blood concentrations being about five times higher than those in plasma.[3][4] In contrast, its active metabolite, cycloguanil, does not exhibit this concentration in red blood cells, showing similar concentrations in both plasma and whole blood.[3][4] The apparent volume of distribution for this compound has been reported to be 30.7 ± 12.3 L/kg.[5]

Metabolism

The biotransformation of this compound is a critical step in its antimalarial action. The parent drug is metabolized in the liver to its active metabolite, cycloguanil, and an inactive metabolite, 4-chlorophenylbiguanide (CPB).[1][4][6]

The conversion of this compound to the active cycloguanil is primarily catalyzed by the polymorphic enzyme cytochrome P450 2C19 (CYP2C19).[1][7][8] Cytochrome P450 3A4 also plays a role in this metabolic pathway.[4][9] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in the formation of cycloguanil, which may impact the prophylactic efficacy of this compound.[7]

The inactive metabolite, 4-chlorophenylbiguanide, has been reported to have no significant antimalarial activity at concentrations found after standard prophylactic doses of this compound.[10]

Elimination

This compound and its metabolites are eliminated from the body through both renal and hepatic pathways. Less than 40% of an administered dose of this compound is excreted unchanged in the urine.[1][4] The remainder undergoes hepatic transformation, with metabolites also being excreted renally.[4] The elimination half-life of this compound is approximately 12 to 20 hours in adults.[4][11] The half-life of its active metabolite, cycloguanil, is similar, ranging from 12 to 15 hours.[4][9] Renal clearance of both this compound and cycloguanil is greater than the glomerular filtration rate, suggesting active tubular secretion.[4][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound and its metabolites, compiled from various studies in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3][4] |

| Peak Plasma Concentration (Cmax) after 200 mg dose | 130.3 ± 16.0 ng/mL to 600 nmol/L | [5][11] |

| Plasma Protein Binding | ~75% | [1][4] |

| Apparent Volume of Distribution (Vd/F) | 30.7 ± 12.3 L/kg | [5] |

| Elimination Half-Life (t½) | 12 - 20 hours | [4][11] |

| Plasma Clearance (CL/F) | 1.43 ± 0.33 L/h/kg | [5] |

| Renal Clearance | 0.33 ± 0.19 L/h/kg | [5] |

Table 2: Pharmacokinetic Parameters of Cycloguanil (Active Metabolite)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 - 7 hours | [3][11] |

| Peak Plasma Concentration (Cmax) after 200 mg this compound dose | 52.0 ± 15.2 ng/mL to 100 nmol/L | [5][11] |

| Elimination Half-Life (t½) | 11.7 ± 3.1 to 15 hours | [4][5] |

| Renal Clearance | 0.35 ± 0.15 L/h/kg | [12] |

Table 3: Pharmacokinetic Parameters of 4-Chlorophenylbiguanide (Inactive Metabolite)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [11] |

| Peak Plasma Concentration (Cmax) after 200 mg this compound dose | 3 - 16 ng/mL | [3] |

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[3][11][13]

Protocol: Quantification of this compound and Metabolites in Human Plasma by HPLC-UV

1. Sample Preparation (Solid-Phase Extraction):

- To 1 mL of plasma, add an internal standard (e.g., pyrimethamine).

- Alkalinize the sample with a suitable buffer.

- Load the sample onto a conditioned C8 or C18 solid-phase extraction (SPE) cartridge.

- Wash the cartridge with a weak organic solvent to remove interfering substances.

- Elute this compound, cycloguanil, and the internal standard with a stronger organic solvent (e.g., methanol).

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis:

- Chromatographic System: A standard HPLC system equipped with a UV detector.

- Column: A reversed-phase C8 or C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at approximately 254 nm.

- Quantification: Determine the concentrations of this compound and its metabolites by comparing their peak area ratios to the internal standard against a standard curve prepared with known concentrations of the analytes.

Visualizations

Metabolic Pathway of this compound

References

- 1. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Single dose pharmacokinetics of this compound and its metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Steady-state kinetics of this compound and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between this compound metabolic ratio and CYP2C19 genotype in a Caucasian population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition by omeprazole of this compound metabolism: mechanism of the interaction in vitro and prediction of in vivo results from the in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The activity of this compound and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human pharmacokinetics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Simultaneous determination of chloroquine, this compound and their metabolites in human biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Proguanil's Role in Malaria Prophylaxis and Treatment: A Technical Guide

Abstract

Proguanil is a biguanide antimalarial agent that has been a significant tool in the global effort to control malaria for decades. It functions as a prodrug, undergoing metabolic activation to its active form, cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of essential nucleic acid precursors, leading to the arrest of parasite replication. While effective, the emergence of resistance due to mutations in the parasite's dhfr gene has limited its use as a monotherapy. Today, this compound is most prominently used in a fixed-dose combination with atovaquone. This combination therapy, known as Malarone, exhibits a powerful synergistic effect by targeting two distinct metabolic pathways in the Plasmodium parasite: atovaquone inhibits the mitochondrial electron transport chain, while this compound's metabolite targets folate biosynthesis. This technical guide provides an in-depth examination of this compound's mechanism of action, its synergistic relationship with atovaquone, its clinical application in both prophylaxis and treatment, mechanisms of resistance, and key experimental protocols for its evaluation.

Mechanism of Action

This compound as a Prodrug and DHFR Inhibition

This compound itself is not the active antimalarial agent but a prodrug that requires metabolic activation.[1] After oral administration, this compound is absorbed and metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19, into its active metabolite, cycloguanil.[1][2][3] Cycloguanil is a potent and selective inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[4][5]

DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA replication and repair.[4][5] By competitively inhibiting DHFR, cycloguanil depletes the parasite's THF pool, thereby halting DNA synthesis and preventing parasite proliferation.[1][4][5] This mechanism is effective against both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the parasite's lifecycle.[1][6]

Synergistic Action with Atovaquone

This compound is most commonly used in a fixed-dose combination with atovaquone.[7] Atovaquone's mechanism involves the selective inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.[7][8][9] This disrupts the mitochondrial membrane potential.[7]

While cycloguanil is the primary DHFR inhibitor, the parent compound, this compound, exhibits a distinct, non-DHFR-mediated mechanism that acts synergistically with atovaquone.[10][11] this compound enhances atovaquone's ability to collapse the parasite's mitochondrial membrane potential.[9] This dual-target approach attacks the parasite through two separate metabolic pathways, increasing overall efficacy and reducing the probability of the emergence of resistant parasites.[8] Interestingly, the active metabolite cycloguanil has been shown to be antagonistic to the effects of atovaquone, highlighting the unique synergistic role of the this compound prodrug itself.[10][12]

Pharmacokinetics and Clinical Efficacy

This compound is rapidly absorbed following oral administration, and its absorption is enhanced when taken with food or a milky drink.[2][13] The pharmacokinetic properties are crucial for maintaining effective drug concentrations for both prophylaxis and treatment.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Cycloguanil

| Parameter | This compound | Cycloguanil (Active Metabolite) | Reference |

|---|---|---|---|

| Time to Peak Plasma Conc. (Tmax) | 3.3 - 8.6 hours | 3 - 12 hours | [14] |

| Peak Plasma Concentration (Cmax) | 383 - 918 ng/mL | 0 - 129 ng/mL | [14] |

| Elimination Half-life (t½β) | 11.2 - 30.3 hours | 7.8 - 20.7 hours | [14] |

| Protein Binding | ~75% | Not specified | [2][3] |

| Primary Metabolism | Hepatic (CYP2C19, CYP3A4) | - | [2][3] |

| Primary Excretion | <40% Renal | Not specified |[2][3] |

Note: Data derived from studies in third-trimester pregnant women.[14]

The clinical efficacy of the atovaquone/proguanil combination is high for both preventing and treating falciparum malaria.

Table 2: Prophylactic Efficacy of Atovaquone/Proguanil against P. falciparum

| Study Population | Comparator | Atovaquone/Proguanil Efficacy | Comparator Efficacy | Reference |

|---|---|---|---|---|

| Non-immune travelers | Placebo | 98% - 100% | 48% - 82% | [8][15] |

| Non-immune travelers | Mefloquine | 100% | 100% | [6] |

| Non-immune travelers | Chloroquine + this compound | 100% | 70% | [6] |

| Semi-immune residents | Placebo | 95% - 100% | Not Applicable | [6] |

| Pooled Analysis | Placebo | 95.8% (Protective Efficacy) | Not Applicable |[16] |

Table 3: Treatment Efficacy of Atovaquone/Proguanil in Uncomplicated P. falciparum Malaria

| Comparator Agent(s) | Atovaquone/Proguanil Cure Rate | Comparator Cure Rate | Reference |

|---|---|---|---|

| Various Antimalarials (e.g., Mefloquine, Amodiaquine) | 87% - 100% | 72% - 88% | [8][15] |

| Various Antimalarials | 94% - 100% | 90% - 100% | [8][15] |

| Multi-drug resistant strains (Thailand) | 97.8% | Not Applicable |[8] |

Clinical Application: Dosing Regimens

The fixed-dose combination of atovaquone and this compound is marketed as Malarone®. Standard and pediatric tablets are available to accommodate weight-based dosing.

Table 4: Dosing Regimens for Atovaquone/Proguanil (Malarone®)

| Indication | Population | Dosage | Administration Schedule | Reference |

|---|---|---|---|---|

| Prophylaxis | Adults & Children >40 kg | 1 Adult Tablet (250mg/100mg) | Once daily. Start 1-2 days before travel, continue during stay, and for 7 days after leaving. | [2][13][17] |

| Treatment | Adults & Children >40 kg | 4 Adult Tablets (1000mg/400mg) | Once daily as a single dose for 3 consecutive days. | [8][13] |

| Prophylaxis & Treatment | Children (5 kg and up) | Weight-based, using pediatric or adult tablets. | Must be determined by a physician. |[8][13][18] |

Mechanisms of Resistance

Resistance to this compound is well-characterized and primarily involves genetic mutations in the parasite.

-

DHFR Mutations: Resistance to cycloguanil is conferred by specific point mutations in the dhfr gene of P. falciparum.[4][19] These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of cycloguanil and thus diminishing its inhibitory effect.[4][20] Key mutations are often observed at codons 108 (S108N), 51 (N51I), and 59 (C59R).[20][21] The accumulation of multiple mutations can lead to higher levels of resistance.[21]

-

Cytochrome b Mutations: Resistance to the partner drug, atovaquone, can emerge rapidly through point mutations in the mitochondrial gene encoding cytochrome b (cytb), particularly at codon 268.[9][19] The synergistic nature of the combination helps mitigate the risk of resistance emerging to either drug alone.

Key Experimental Protocols

Evaluating the efficacy of antimalarial compounds like this compound requires standardized in vitro and in vivo assays.

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a drug against cultured P. falciparum. It measures the proliferation of the parasite by quantifying its DNA using the fluorescent dye SYBR Green I.[22][23]

Materials:

-

Culture-adapted P. falciparum strains (e.g., 3D7, Dd2).[22]

-

Human erythrocytes (O+) and complete culture medium (RPMI 1640 with supplements).

-

96-well microtiter plates (pre-dosed with serial dilutions of the test drug).

-

SYBR Green I dye.

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA).[23]

-

Fluorescence plate reader (485 nm excitation, 530 nm emission).[23]

Procedure:

-

Parasite Synchronization: Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol).

-

Assay Preparation: Prepare a parasite suspension at 0.5% parasitemia and 1.5% hematocrit in complete medium.[24]

-

Drug Exposure: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as controls.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[24]

-

Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubation (Staining): Incubate the plate in the dark at room temperature for 1-24 hours.[23]

-

Fluorescence Reading: Measure the fluorescence of each well using a plate reader.

-

Data Analysis: Subtract background fluorescence (from uninfected red blood cells). Plot the percentage of growth inhibition against the log of the drug concentration. Determine the IC50 value using a non-linear regression model.[25]

Protocol: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This is the standard primary in vivo screening method to assess the activity of an antimalarial compound against the blood stages of malaria in a murine model.[25][26]

Materials:

-

Rodent malaria parasite strain (e.g., Plasmodium berghei ANKA).[25][26]

-

Test compound (this compound), reference drug (e.g., chloroquine), and vehicle control.

-

Giemsa stain and microscopy supplies.

Procedure:

-

Animal Grouping: Randomly assign mice to experimental groups (e.g., vehicle control, reference drug, and various doses of the test compound).

-

Infection (Day 0): Infect all mice intravenously or intraperitoneally with approximately 1x10⁷ P. berghei-infected erythrocytes.

-

Drug Administration (Day 0-3): Administer the first dose of the test compound, reference drug, or vehicle control to the respective groups, typically 2-4 hours post-infection. Continue daily dosing for a total of four consecutive days (Day 0, 1, 2, 3).

-

Parasitemia Measurement (Day 4): On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

-

Data Analysis: Calculate the average parasitemia for each group. Determine the percentage of parasitemia suppression for each drug-treated group relative to the vehicle control group. Calculate the ED50 and ED90 values (the effective dose that suppresses parasitemia by 50% and 90%, respectively).

Conclusion

This compound remains a critically important antimalarial agent, not as a standalone therapy, but as a key component of the highly effective atovaquone/proguanil combination. Its mechanism as a prodrug, leading to the potent DHFR inhibitor cycloguanil, effectively disrupts parasite DNA synthesis. When combined with atovaquone, the resulting dual-target synergistic action provides robust efficacy against both drug-sensitive and drug-resistant P. falciparum strains, making it a first-line option for both the prophylaxis and treatment of uncomplicated malaria. Understanding its metabolic activation, molecular target, resistance pathways, and the experimental methods for its evaluation is essential for researchers and drug development professionals working to combat the ongoing global threat of malaria.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Atovaquone/proguanil: a review of its use for the prophylaxis of Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 8. Atovaquone/Proguanil : A New Drug Combination to Combat Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cycloguanil - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Item - Pharmacokinetics and dynamics of atovaquone and this compound (Malarone®) - Karolinska Institutet - Figshare [openarchive.ki.se]

- 13. Atovaquone and this compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 14. The pharmacokinetics and pharmacodynamics of atovaquone and this compound for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A systematic review and meta-analysis of the effectiveness and safety of atovaquone-proguanil (Malarone) for chemoprophylaxis against malaria - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Malaria | Yellow Book | CDC [cdc.gov]

- 18. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 19. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound resistance in Plasmodium falciparum African isolates: assessment by mutation-specific polymerase chain reaction and in vitro susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. iddo.org [iddo.org]

- 24. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mmv.org [mmv.org]

- 26. benchchem.com [benchchem.com]

In Vitro Activity of Proguanil Against Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of proguanil against Plasmodium species, the causative agents of malaria. This compound, a biguanide antimalarial, is a prodrug that is metabolized in vivo to the active compound cycloguanil. This document synthesizes key data on its potency, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Analysis of In Vitro Activity

This compound itself exhibits weak intrinsic antimalarial activity in vitro. Its efficacy is primarily attributed to its active metabolite, cycloguanil, which is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] The 50% inhibitory concentration (IC50) values for both this compound and cycloguanil against various strains of Plasmodium falciparum are summarized below. It is important to note that the in vitro activity of this compound can be significantly influenced by the assay duration, with longer incubation times revealing greater potency.[3][4]

| Compound | P. falciparum Strain | IC50 Value | Assay Duration | Reference |

| This compound | Multiple Thai Isolates | Mean: 36.5 µM | Not Specified | [5] |

| 3D7 | 22.0 µM | 48 hours | [3] | |

| 3D7 | 0.49 µM | 72 hours | [4] | |

| 3D7 | 0.11 µM | 96 hours | [3] | |

| K1 (Multidrug-resistant) | Not Specified | Not Specified | [6] | |

| Cycloguanil | Drug-sensitive line | ~10⁻⁷ M | Not Specified | [7] |

| Pyrimethamine-resistant | >10⁻⁶ M | Not Specified | [7] |

Note: IC50 values can vary between laboratories and are dependent on the specific assay conditions and parasite strains used.

This compound is often used in a fixed-dose combination with atovaquone (Malarone®).[8][9] This combination exhibits a synergistic effect, meaning the combined efficacy is greater than the sum of their individual activities.[8][10][11][12] this compound enhances the ability of atovaquone to collapse the mitochondrial membrane potential of the parasite.[13][14]

Experimental Protocols

The in vitro assessment of this compound's antimalarial activity involves standardized protocols for parasite culture and susceptibility testing.

Plasmodium falciparum Asexual Blood Stage Culture

Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity assays.[15][16][17][18][19][20]

-

Culture Medium: The most commonly used medium is RPMI-1640 supplemented with L-glutamine, HEPES buffer, hypoxanthine, gentamicin, and a serum source like human serum or Albumax I/II.[20][21]

-

Erythrocytes: Washed human erythrocytes (typically O+) are used as host cells for the parasites.

-

Culture Conditions: Cultures are maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂) in sterile culture flasks or plates.[20][21]

-

Synchronization: To ensure a uniform parasite population for assays, cultures are often synchronized to the ring stage using methods like sorbitol or alanine treatment.[15][20]

In Vitro Drug Susceptibility Assays (IC50 Determination)

Several methods are widely used to determine the IC50 of antimalarial compounds.[6][20][22][23][24]

-

SYBR Green I-Based Fluorescence Assay: This high-throughput method measures the accumulation of parasite DNA as an indicator of growth. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[6][20]

-

Plate Preparation: Serial dilutions of this compound and control drugs are prepared in 96-well microtiter plates.

-

Parasite Addition: A synchronized ring-stage parasite culture is added to each well.

-

Incubation: Plates are incubated for 72-96 hours under standard culture conditions.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA for staining.

-